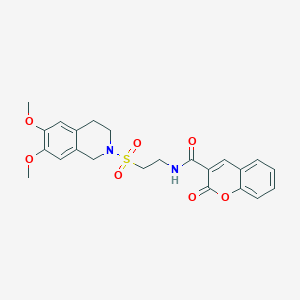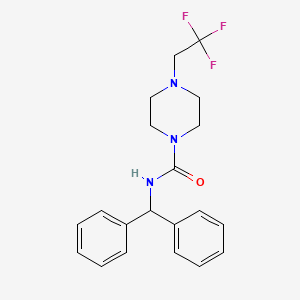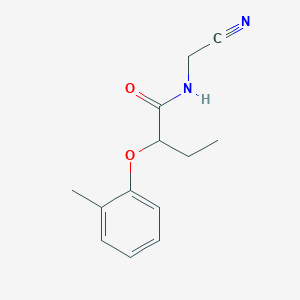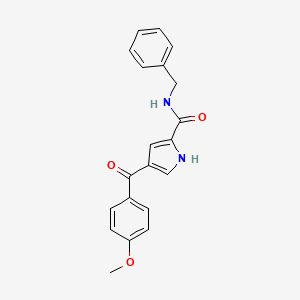
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a multifaceted organic compound. It features a sophisticated structure combining elements of isoquinoline, coumarin, and sulfonamide frameworks, making it a subject of significant interest in various scientific fields.
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinolines (thiqs), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile, a compound with a similar structure, readily reacts with acyl iso(thio)cyanates, affording in high yields 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be elucidated. It is known that thiq-based compounds can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that compounds with similar structures can exert diverse biological activities, suggesting that this compound might have similar effects .
Vorbereitungsmethoden
Synthetic Routes: Synthesizing this compound typically involves multi-step procedures. The initial step often starts with the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. This can be achieved through the Pictet-Spengler reaction involving 3,4-dihydroxybenzaldehyde and aminoacetaldehyde dimethyl acetal. Once this moiety is formed, it is treated with sulfonyl chloride to introduce the sulfonyl group. Next, the coumarin structure is synthesized through the Pechmann condensation method using phenol and ethyl acetoacetate in the presence of a Lewis acid catalyst. The final step involves coupling these two structures together using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods: Industrial production of this compound could involve optimizing the above synthesis routes to minimize steps and enhance yield. Using automated reactors and flow chemistry techniques can significantly speed up the process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: : The compound can undergo oxidation of the isoquinoline moiety under harsh conditions, potentially forming N-oxide derivatives. Reduction reactions are less common but could target the sulfonyl group under specific conditions.
Substitution: : Due to the presence of methoxy groups and sulfonyl functionality, nucleophilic substitutions can occur, especially at the activated positions on the aromatic rings.
Hydrolysis: : The amide bond in the chromene carboxamide section can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the molecule into simpler fragments.
Common Reagents and Conditions: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) and reducing agents such as sodium borohydride (NaBH4) are frequently used. Substitution reactions can be carried out using nucleophiles like sodium azide in polar aprotic solvents like DMF (dimethylformamide).
Major Products Formed: Depending on the reaction, products can vary widely. Oxidation may lead to N-oxide derivatives, while hydrolysis yields carboxylic acids and amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a broad spectrum of derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in multiple scientific domains:
Chemistry: In chemistry, it is utilized as a building block for synthesizing more complex molecules. It serves as a versatile intermediate in the synthesis of other pharmacologically active compounds.
Biology: In biological research, it acts as a probe for studying enzyme functions, particularly those involving sulfonamide-sensitive pathways. Its unique structure makes it suitable for tagging and tracking biological molecules.
Medicine: Medically, the compound is explored for its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a candidate for developing drugs aimed at treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: In industry, it can be employed in the synthesis of specialty chemicals and materials. Its robust structure and reactivity make it useful in creating advanced polymers and coatings.
Vergleich Mit ähnlichen Verbindungen
Unique Features: What sets this compound apart from its peers is its hybrid structure, combining features of isoquinoline, coumarin, and sulfonamide. This unique blend confers a broader range of reactivity and biological activity.
List of Similar Compounds:N-(2-(2-oxo-2H-chromen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide: : Shares the chromene structure but lacks the isoquinoline and sulfonamide groups.
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: : Has the isoquinoline structure but without the chromene and sulfonamide functionalities.
4-(2-(dimethylamino)ethyl)-N-(2-oxo-2H-chromen-3-yl)benzene sulfonamide: : Incorporates the sulfonamide and chromene groups but features different substituents.
So there you have it—a full breakdown of the compound in glorious detail. What do you find most interesting about it?
Eigenschaften
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7S/c1-30-20-12-15-7-9-25(14-17(15)13-21(20)31-2)33(28,29)10-8-24-22(26)18-11-16-5-3-4-6-19(16)32-23(18)27/h3-6,11-13H,7-10,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLZSWQFZCVBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2882531.png)

![methyl 3-(2,6-dichlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2882534.png)

![N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide](/img/structure/B2882539.png)
![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)
![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2882541.png)
![[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol](/img/structure/B2882544.png)
![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B2882546.png)
![3-fluoro-4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide](/img/structure/B2882549.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylacetamide](/img/structure/B2882550.png)

![3-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2882552.png)
![2-[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2882553.png)
